1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide" often involves multi-step chemical reactions, starting from basic heterocyclic units such as pyrazole or piperidine derivatives. For instance, compounds based on the pyrazole framework fused to a cycloalkene unit, with a 1-piperidinyl group as a substituent, are synthesized through the acylation of a chloro-substituted cyclic ketone followed by heterocyclization with hydrazine or hydroxylamine (Pinna et al., 2013).
Aplicaciones Científicas De Investigación
Structure-Activity Relationships and Receptor Antagonists
One significant application of this compound lies in its role as a potent, specific antagonist for brain cannabinoid receptors, particularly the CB1 receptor. The compound's structure-activity relationships have been extensively studied, revealing that certain structural features are crucial for its antagonist activity. These features include a para-substituted phenyl ring, a carboxamido group, and specific dichlorophenyl substituents on the pyrazole ring. The compound and its derivatives have potential therapeutic applications in antagonizing the harmful side effects of cannabinoids and cannabimimetic agents (R. Lan et al., 1999).
Synthesis and Characterization
Another research focus has been the synthesis and characterization of related compounds. For instance, pyrazole-based polyhydroquinoline scaffolds have been developed through a multicomponent cyclocondensation reaction, incorporating various enaminones and active methylene compounds. These compounds have been evaluated for their antibacterial, antitubercular, and antimalarial activities, and their structures have been characterized using NMR, IR, mass spectrometry, and elemental analysis (Nirav H. Sapariya et al., 2017).
Molecular Interaction Studies
Research has also delved into understanding the molecular interactions of the compound with cannabinoid receptors. Through conformational analyses and comparative molecular field analysis (CoMFA), insights into how the compound binds to the CB1 receptor have been gained. This research provides a basis for developing new pharmacological probes to explore cannabinoid receptor functions and potential therapeutic applications (J. Shim et al., 2002).
Antimicrobial and Antiparasitic Applications
The compound's derivatives have been explored for antimicrobial and antiparasitic applications. New libraries of fused pyran derivatives, synthesized under microwave irradiation, have been screened for their antibacterial, antitubercular, and antimalarial activities. This research indicates potential applications of these derivatives in developing new treatments for infectious diseases (Piyush N. Kalaria et al., 2014).
Antifatigue Effects and Crystal Structures
Benzamide derivatives of the compound have been synthesized and studied for their anti-fatigue effects. The crystal structures of these derivatives have potential applications in identifying binding sites for allosteric modulators of receptors. The research here provides insights into the therapeutic potential of these derivatives in enhancing physical endurance and understanding receptor modulation (Xianglong Wu et al., 2014).
Disease Vector Repellent Applications
The compound's analogs have been investigated as repellents against blood-feeding arthropods, potentially useful in controlling disease vectors. The stereoisomerism of these compounds influences their repellent efficacy, suggesting applications in public health and pest control (J. Klun et al., 2000).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)-N-methyl-N-(3-pyrazol-1-ylpropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-21(11-5-13-23-12-4-10-20-23)18(24)17-8-14-22(15-9-17)19(25)16-6-2-3-7-16/h4,10,12,16-17H,2-3,5-9,11,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMMTFINEOELFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C=CC=N1)C(=O)C2CCN(CC2)C(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.